molecular formula C11H15BFNO2 B1358525 3-Fluoropyridine-4-boronic acid pinacol ester CAS No. 458532-88-2

3-Fluoropyridine-4-boronic acid pinacol ester

Cat. No.: B1358525
CAS No.: 458532-88-2
M. Wt: 223.05 g/mol
InChI Key: MLFGHAHGSVFKMI-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-boronic acid pinacol ester is a chemical compound with the molecular formula C11H15BFNO2 It is a boronic ester derivative of pyridine, characterized by the presence of a fluorine atom at the 3-position and a dioxaborolane group at the 4-position of the pyridine ring

Mechanism of Action

Target of Action

The primary target of 3-Fluoropyridine-4-boronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as a boron reagent, plays a crucial role in this pathway.

Pharmacokinetics

It’s known that the compound is a solid with a melting point of 124-128 °c . Its bioavailability would be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate its absorption and distribution.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of complex organic compounds, enabling the creation of a wide variety of chemical structures.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the rate of reaction of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound should be stored under an inert atmosphere to prevent degradation .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of boronate esters, which can act as reversible inhibitors of serine proteases and other enzymes. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular enzymes can lead to the modulation of signaling pathways, affecting processes such as cell growth and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the boronate group to active sites of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by binding to DNA or RNA, altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, toxic effects such as enzyme inhibition, cellular stress, and potential organ damage have been observed. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. The compound’s boronate group plays a crucial role in these interactions, enabling the formation of stable complexes with metabolic intermediates. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-4-boronic acid pinacol ester typically involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include heating the reaction mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

3-Fluoropyridine-4-boronic acid pinacol ester has several scientific research applications:

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFGHAHGSVFKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639881
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-88-2
Record name 3-Fluoropyridine-4-boronic acid pinacol ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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